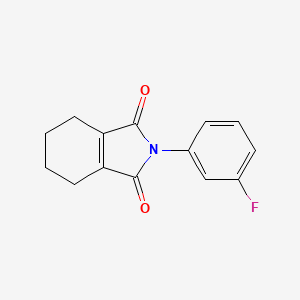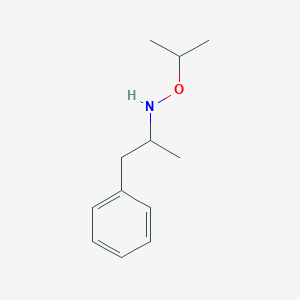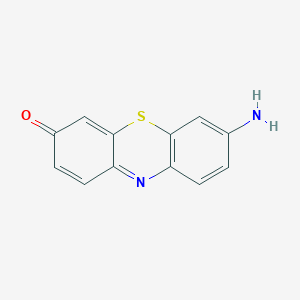
N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride is a chemical compound with a complex structure that includes both amino and ethylenediamine groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride typically involves the reaction of dodecylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
N-(2-Aminoethyl)-N-dodecylethylenediamine hydrochloride is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and emulsification.
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
93839-32-8 |
|---|---|
Molecular Formula |
C16H38ClN3 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
N'-(2-aminoethyl)-N'-dodecylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18;/h2-18H2,1H3;1H |
InChI Key |
GDMGWAGVQQYKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCN)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



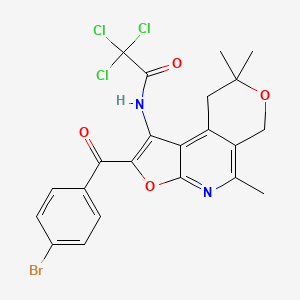


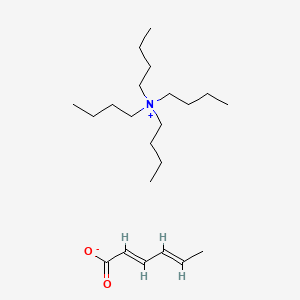
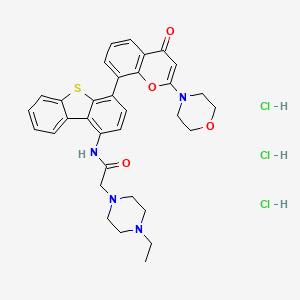

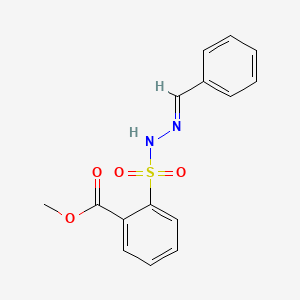
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
